(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is known for its diverse biological activities, and a sulfonylamino butanoate moiety, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves multi-step organic reactions. The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The sulfonylamino butanoate moiety can be introduced through a series of substitution reactions, where the appropriate sulfonyl chloride reacts with an amino acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The sulfonylamino group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
2-amino-5-methoxy-pyrimidin-4-ol: Another compound with a sulfonylamino group, used in different chemical contexts.
Uniqueness
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is unique due to its combination of a chromenone core and a sulfonylamino butanoate moiety. This combination can provide enhanced biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27NO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-6-17-13-21(26)31-23-16(5)20(12-11-19(17)23)30-24(27)22(14(2)3)25-32(28,29)18-9-7-15(4)8-10-18/h7-14,22,25H,6H2,1-5H3/t22-/m0/s1 |
InChI Key |
SMPCUZLZGTUEQJ-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.